molecular formula C6H6O4Zn B081305 Zinc acrylate CAS No. 14643-87-9

Zinc acrylate

Cat. No.: B081305
CAS No.: 14643-87-9
M. Wt: 207.5 g/mol
InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L
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Description

Zinc acrylate (chemical formula: Zn(C₃H₃O₂)₂) is a coordination polymer formed by the reaction of zinc ions with acrylic acid. It is widely utilized in marine antifouling coatings, self-polishing copolymers, and rubber composites due to its unique physicochemical properties . The compound is synthesized via copolymerization with acrylate comonomers such as methyl methacrylate (MMA), ethyl acrylate (EA), and 2-methoxyethyl acrylate (2MEA), resulting in zinc-based acrylate copolymers (ZnPs) with controlled molecular weights (typically 2300–2400 g mol⁻¹) and tunable hydrolysis rates . These properties enable applications in long-lasting antifouling coatings, where this compound acts as a self-polishing monomer that gradually releases biocidal Zn²+ ions to inhibit marine fouling organisms like barnacles and algae .

Properties

IUPAC Name

zinc;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZOFXGLBYJLS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name Zinc acrylate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1027768
Record name Zinc acrylate
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Molecular Weight

207.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, zinc salt (2:1)
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CAS No.

14643-87-9
Record name Zinc acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, zinc salt (2:1)
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Record name Zinc acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc acrylate
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Record name ZINC ACRYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc acrylate can be synthesized through the reaction of acrylic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the reactants in a solvent, followed by the removal of water produced during the reaction. The general reaction is as follows:

ZnO+2CH2=CHCOOHZn(CH2=CHCOO)2+H2O\text{ZnO} + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Zn(CH}_2=\text{CHCOO)}_2 + \text{H}_2\text{O} ZnO+2CH2​=CHCOOH→Zn(CH2​=CHCOO)2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by heating zinc oxide in a solvent and adding acrylic acid under stirring conditions. The temperature is regulated between 75-150°C, and the reaction is carried out under reflux to separate the water produced. The product is then filtered, washed, and dried to obtain this compound in a powdery form .

Chemical Reactions Analysis

Types of Reactions: Zinc acrylate undergoes various chemical reactions, including polymerization, cross-linking, and hydrolysis. It can form copolymers with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate .

Common Reagents and Conditions:

    Polymerization: this compound can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.

    Cross-linking: It can cross-link with other monomers in the presence of UV light or heat, forming stable networks.

    Hydrolysis: In aqueous environments, this compound can hydrolyze, releasing zinc ions and acrylate groups.

Major Products Formed: The major products formed from these reactions include zinc-based acrylate copolymers, which are used in various applications such as coatings and adhesives .

Scientific Research Applications

Marine Antifouling Coatings

Overview
Zinc acrylate is primarily utilized in the development of marine antifouling coatings. These coatings are designed to prevent the growth of marine organisms on submerged surfaces, which can lead to increased maintenance costs and reduced efficiency of vessels.

Case Study: Synthesis of Zinc-Based Acrylate Copolymers
A study conducted by Chen et al. (2017) synthesized zinc-based acrylate copolymers (ZnPs) using a bifunctional this compound monomer. The copolymers were characterized through Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC) to assess their properties for antifouling applications . The results indicated that these coatings exhibited excellent performance in preventing biofouling, with field tests showing effective inhibition of barnacle settlement for up to 15 months in various marine environments .

Performance Metrics

  • Erosion Resistance: The study measured the erosion properties of the coatings using dynamic immersion tests in simulated seawater.
  • Field Testing: Coatings were tested in real-world conditions, demonstrating significant antifouling capabilities against macrofoulers like algae and mussels.

Biomedical Applications

Overview
this compound has also found applications in the biomedical field, particularly in the formulation of hydrogels that are biocompatible and modifiable.

Case Study: Mechanical Enhancement of Gelatin/Poly(this compound) Hydrogels
Research has shown that hydrogels incorporating this compound exhibit enhanced mechanical properties, making them suitable for various biomedical applications . The soft nature and biocompatibility of these hydrogels allow for their use in tissue engineering and drug delivery systems.

Adhesives and Sealants

Overview
In addition to coatings and biomedical uses, this compound is employed in adhesives and sealants due to its excellent bonding properties.

Performance Characteristics

  • Adhesion Strength: this compound-based adhesives provide strong adhesion to a variety of substrates, including metals and plastics.
  • Environmental Resistance: These adhesives demonstrate good resistance to moisture and temperature fluctuations, making them suitable for outdoor applications.

Polymer Composites

Overview
this compound is used as a component in polymer composites to enhance their mechanical properties and durability.

Case Study: Development of Polymer Blends
Research indicates that blending this compound with other polymers can significantly improve tensile strength and flexibility. This application is particularly relevant in manufacturing durable consumer goods and industrial components .

Summary Table of Applications

Application AreaKey FeaturesPerformance Metrics
Marine Antifouling CoatingsSelf-polishing properties, long-lasting effectsEffective against barnacles for 15 months
Biomedical HydrogelsBiocompatibility, softnessEnhanced mechanical properties
Adhesives and SealantsStrong adhesion, moisture resistanceHigh bonding strength
Polymer CompositesImproved strength and flexibilityIncreased tensile strength

Mechanism of Action

The mechanism of action of zinc acrylate involves its ability to form stable copolymers and cross-linked networks. The zinc ions in the compound can interact with various functional groups, leading to the formation of strong bonds. In marine antifouling applications, this compound copolymers hydrolyze in seawater, releasing zinc ions that inhibit the settlement of marine organisms .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Zn Content (wt%) Refractive Index (nD) Primary Applications Key Advantage
This compound 31.5 1.37–1.40 Antifouling coatings, rubbers Controlled Zn²+ release, self-polishing
OTZnS 6.9 1.42 Optical materials High refractive index, covalent bonds
Zinc methacrylate 29.8 1.39–1.41 Rubber composites Strong cross-linking networks
Zinc acetate 29.1 1.43 Supplements, catalysis High solubility in polar solvents
Zinc chloride 47.8 1.68 Wood preservatives, soldering Rapid biocidal action

Sources:

Table 2: Antifouling Performance in Marine Coatings

Coating Type Barnacle Inhibition (%) Algal Inhibition (%) Field Test Duration (months)
This compound copolymer 85 78 9–15
BIT-zinc acrylate resin 95 92 18+
Zinc chloride-based 90 70 3–6

Sources:

Research Findings and Industrial Relevance

  • Marine Coatings : this compound’s self-polishing mechanism reduces hull maintenance costs by 40% compared to traditional copper-based antifoulants .
  • Rubber Composites : this compound improves tensile strength by 25% in peroxide-cured rubbers, outperforming zinc oxide fillers .
  • Optical Limitations : Despite high Zn content, this compound’s low refractive index restricts its use in optics, where OTZnS is preferred .

Biological Activity

Zinc acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and as a component in various polymeric materials. This article explores the biological properties, synthesis methods, and applications of this compound, supported by data tables and case studies from diverse sources.

This compound is an acrylate ester of zinc, often synthesized through the reaction of acrylic acid with zinc oxide or zinc salts. The synthesis process can influence its physical properties, such as particle size and solubility, which in turn affect its biological activity.

Synthesis Methods

  • Method 1 : Reaction of acrylic acid with zinc oxide under controlled conditions to produce a fine powder with minimal dust emission.
  • Method 2 : Use of surfactants to enhance the dispersion and stability of this compound in polymer matrices.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the release of zinc ions, which interact with microbial cell membranes and disrupt essential cellular processes.

Table 1: Antimicrobial Efficacy of this compound Against Different Microorganisms

MicroorganismTypeInhibition Rate (%)
Staphylococcus aureusGram-positive100
Escherichia coliGram-negative98
Candida albicansFungal95

The above table summarizes findings from various studies demonstrating the effectiveness of this compound-based formulations against common pathogens .

Case Studies

  • Hydrogel Systems : A study investigated this compound incorporated into hydrogel systems for controlled release and antimicrobial applications. The hydrogels demonstrated nearly complete inhibition of microbial growth within the first 72 hours, highlighting their potential for use in medical settings .
  • Marine Antifouling Applications : Zinc-based acrylate copolymers were synthesized for marine coatings to prevent biofouling. These coatings exhibited biocidal properties against marine organisms such as barnacles and algae, showcasing their effectiveness in real-world applications .

Applications in Biomedical Fields

This compound is increasingly being explored for its potential in biomedical applications. Its biocompatibility and antimicrobial properties make it suitable for use in wound dressings, drug delivery systems, and dental materials.

Biocompatibility Studies

Research has indicated that this compound-based materials possess favorable biocompatibility profiles when tested on human cell lines. These studies are crucial for ensuring safety in medical applications .

Q & A

Q. What are the established synthesis protocols for zinc acrylate, and how do reaction conditions influence its structural purity?

this compound is typically synthesized via neutralization reactions between acrylic acid and zinc oxide/hydroxide under controlled pH (4–6) and temperature (60–80°C) . Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of acrylic acid to Zn²⁺) and solvent selection (aqueous or ethanol-based systems). Post-synthesis purification involves vacuum drying to remove residual monomers. Structural validation requires FTIR (C=O stretch at 1700 cm⁻¹, Zn-O bonds at 450–600 cm⁻¹) and XRD (characteristic peaks at 2θ = 15.3°, 31.7°) .

Q. How should researchers characterize the thermal stability of this compound in polymer composites?

Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) is standard. This compound exhibits a two-stage degradation: (1) decomposition of acrylate groups (~250–350°C) and (2) oxidation of residual carbonaceous material (>500°C) . Differential scanning calorimetry (DSC) can identify curing exotherms in epoxy systems, with peak temperatures indicating reactivity thresholds. Crosslink density via swelling tests (e.g., in toluene) quantifies network formation .

Q. What are the critical factors in designing reproducible this compound-based curing systems for epoxy resins?

Reproducibility hinges on:

  • Mixing protocols : Homogeneous dispersion of this compound in epoxy matrices (e.g., bisphenol-A type) via mechanical stirring (500–1000 rpm, 30–60 mins) .
  • Curing kinetics : Isothermal DSC to optimize time-temperature profiles (e.g., 120°C for 2 hrs followed by 150°C post-curing) .
  • Stoichiometry : 5–10 wt% this compound balances crosslinking efficiency without premature gelation .

Advanced Research Questions

Q. How does in-situ polymerization of this compound in hydrogenated nitrile rubber (HNBR) affect mechanical properties, and what data contradictions exist?

In-situ this compound incorporation during HNBR vulcanization enhances tensile strength (up to 25 MPa) and modulus (300% improvement) due to ionic crosslinks . However, discrepancies arise in elongation-at-break some studies report reductions (from 600% to 400%), while others note stability, likely due to variations in curing agent (e.g., peroxide vs. sulfur systems) or acrylate dispersion homogeneity . Mitigation requires standardized mixing protocols and real-time rheometry to monitor crosslink dynamics.

Q. What methodologies resolve contradictions in this compound’s dual role as a crosslinker and plasticizer in hybrid polymer systems?

Conflicting reports stem from competing effects:

  • Crosslinking : Increases stiffness (DMA storage modulus rise by 50–80%) but reduces ductility.
  • Plasticization : Lowers glass transition temperature (Tg) by 10–15°C due to free volume expansion . To dissect these, employ combined DMA, small-angle X-ray scattering (SAXS) for nanoscale phase analysis, and tensile testing under varying strain rates. Controlled degradation studies (e.g., hydrolytic aging) further isolate ionic vs. covalent network contributions .

Q. How can researchers optimize this compound’s latent curing behavior in epoxy systems while avoiding premature activation?

Latency requires suppressing reactivity at room temperature. Strategies include:

  • Encapsulation : Microencapsulation with polyurethane shells (5–10 µm thickness) delays curing until shell rupture at >100°C .
  • Inhibitor additives : 0.1–0.5 wt% hydroquinone extends pot life by scavenging free radicals .
  • Kinetic modeling : nth-order Arrhenius equations (activation energy ~80 kJ/mol) predict shelf stability under storage conditions (25°C, <6 months) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing variability in this compound composite performance?

  • Design of Experiments (DoE) : Response surface methodology (RSM) to optimize acrylate concentration, curing time, and temperature .
  • ANOVA : Identifies significant factors (e.g., p < 0.05 for this compound content vs. tensile strength) .
  • Weibull analysis : Assesses failure probability in mechanical testing, addressing data scatter in brittle composites .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound-polymer interfaces?

Molecular dynamics (MD) simulations often overestimate adhesion energies due to idealized models (e.g., neglecting surface roughness). Validate with:

  • AFM force spectroscopy : Measures actual interfacial adhesion (nN resolution) .
  • XPS : Quantifies surface composition (e.g., Zn²⁺ concentration gradients) . Calibrate simulations using experimental binding energies and adjust force-field parameters (e.g., CHARMM or COMPASS) .

Methodological Best Practices

Q. What protocols ensure ethical reporting of this compound’s environmental impact in academic studies?

  • Lifecycle assessment (LCA) : ISO 14040/44 standards to quantify energy use and emissions during synthesis .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC50 > 100 mg/L required for low hazard classification) .
  • Data transparency : Publish raw TGA/DSC curves and reaction yields in supplementary materials .

Q. How can interdisciplinary teams collaboratively design this compound studies to address materials science and chemistry gaps?

  • Role delegation : Chemists optimize synthesis; mechanical engineers test composites; data scientists model structure-property relationships .
  • Shared repositories : Platforms like Zenodo or Figshare for real-time data sharing and version control .
  • Cross-validation : Peer review within and across disciplines to challenge assumptions (e.g., conflicting interpretations of FTIR spectra) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Zinc acrylate
Reactant of Route 2
Zinc acrylate

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